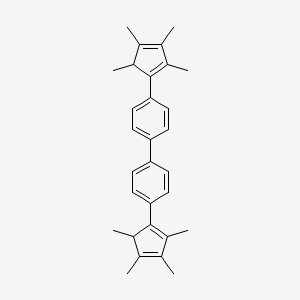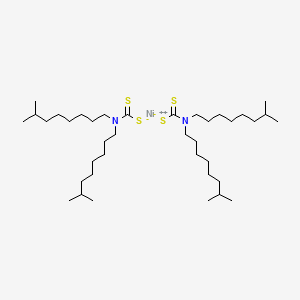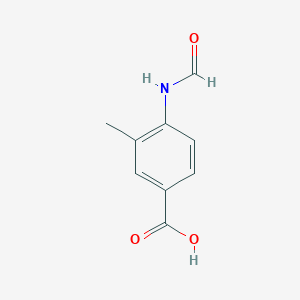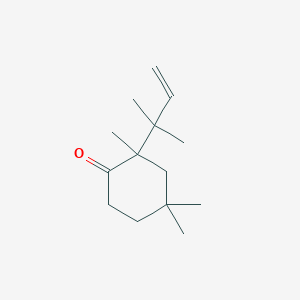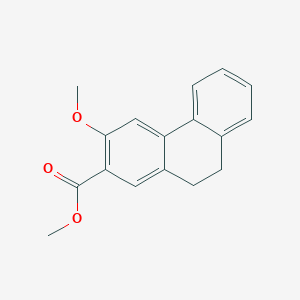![molecular formula C14H23BrN2O B14419178 (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide is a complex organic compound that features a pyridinium ion with an octyl chain and a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide typically involves the reaction of 1-octylpyridinium chloride with hydroxylamine under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The pyridinium ion can be reduced to form pyridine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, reduced pyridine compounds, and various substituted pyridinium salts.
科学的研究の応用
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide involves its interaction with cellular components. The pyridinium ion can interact with cell membranes, leading to increased permeability and potential cell lysis. The hydroxylamine group can undergo redox reactions, generating reactive oxygen species that can damage cellular components .
類似化合物との比較
Similar Compounds
1-Octylpyridinium chloride: Similar structure but lacks the hydroxylamine group.
Paraquat: A bipyridinium compound with herbicidal properties.
Pinaverium bromide: A quaternary ammonium compound used as a spasmolytic agent.
Uniqueness
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide is unique due to the presence of both the pyridinium ion and the hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various fields of research.
特性
分子式 |
C14H23BrN2O |
|---|---|
分子量 |
315.25 g/mol |
IUPAC名 |
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide |
InChI |
InChI=1S/C14H22N2O.BrH/c1-2-3-4-5-6-7-10-16-11-8-14(9-12-16)13-15-17;/h8-9,11-13H,2-7,10H2,1H3;1H |
InChIキー |
HHPUBVMALXSKDQ-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)/C=N/O.[Br-] |
正規SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C=NO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


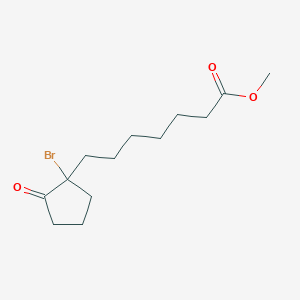
![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
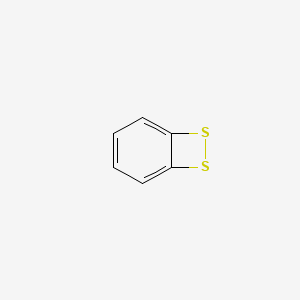

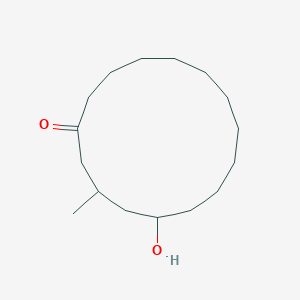

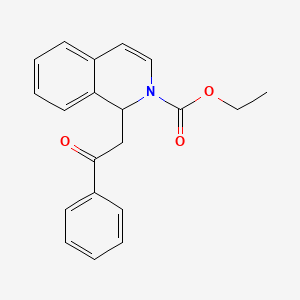
![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)

